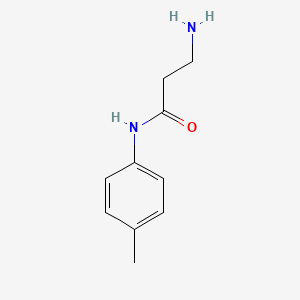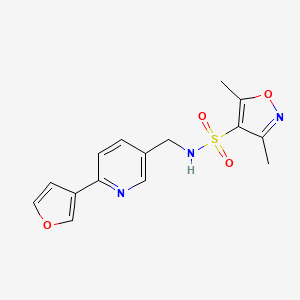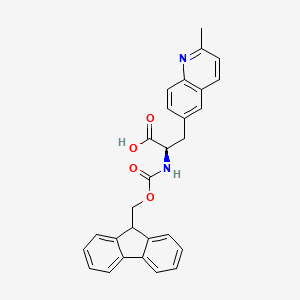
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a complex organic compound that features a benzo[d]thiazole core substituted with a chlorinated benzene ring and a methoxyphenyl sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The chlorination of the benzo[d]thiazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
The next step involves the introduction of the methoxyphenyl sulfonyl group. This can be done through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. The final step is the formation of the propanamide linkage, which can be accomplished through an amidation reaction using a suitable amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas over palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzo[d]thiazole core can interact with the active site of enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can lead to the inhibition of enzyme activity, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Similar structure with a tert-butyl group instead of a methoxyphenyl sulfonyl group.
Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate: Contains a methoxyphenyl sulfonyl group but lacks the benzo[d]thiazole core.
Uniqueness
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide is unique due to the combination of the benzo[d]thiazole core with a chlorinated benzene ring and a methoxyphenyl sulfonyl group. This unique structure allows it to interact with a variety of molecular targets, making it versatile for different applications in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c1-24-11-2-4-12(5-3-11)26(22,23)9-8-15(21)20-14-7-6-13(18)16-17(14)25-10-19-16/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEXZIMSIJGBAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Ethyl-5-fluoro-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2376246.png)



![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)
![4-bromo-2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/new.no-structure.jpg)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)

![4-(dimethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376259.png)


![2-(4-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2376264.png)


